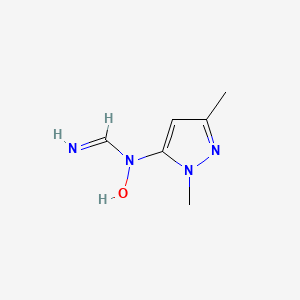![molecular formula C14H15N3O4 B12892131 [(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate CAS No. 88584-30-9](/img/structure/B12892131.png)
[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate is a complex organic compound with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol . This compound belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a five-membered ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves multiple steps, starting from basic organic building blocks. One common method involves the cyclization of amido-nitriles to form the oxazole ring . The reaction conditions typically require a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction often involves the formation of hydrogen bonds and van der Waals forces, leading to changes in the molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate: Unique due to its specific functional groups and ring structure.
Comazaphilone I: Another compound with a similar planar structure but different functional groups.
Uniqueness
(5-Ethoxy-2-phenyloxazole-4-carboxamido)methyl formimidate stands out due to its unique combination of an oxazole ring and formimidate group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
88584-30-9 |
|---|---|
Formule moléculaire |
C14H15N3O4 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
[(5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate |
InChI |
InChI=1S/C14H15N3O4/c1-2-20-14-11(12(18)16-9-19-8-15)17-13(21-14)10-6-4-3-5-7-10/h3-8,15H,2,9H2,1H3,(H,16,18) |
Clé InChI |
REPHOJHZLVHSJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCOC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


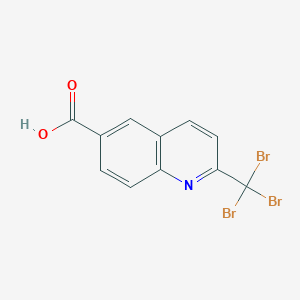

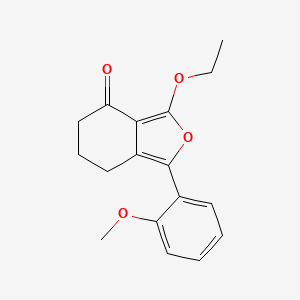
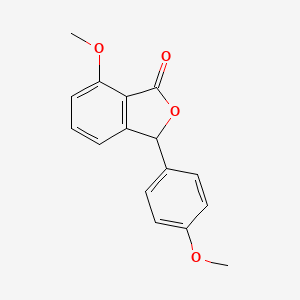
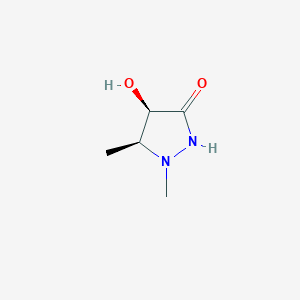
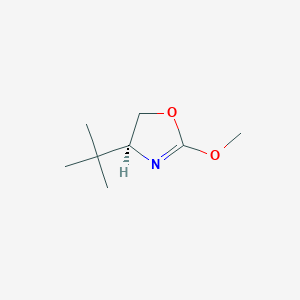
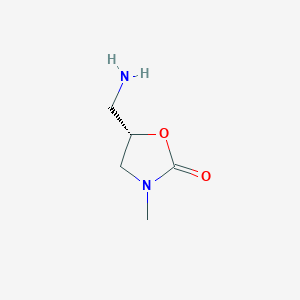
![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
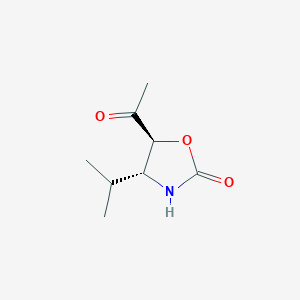


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
